methyl 4-nitro-1H-pyrazole-3-carboxylate hydrochloride
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Overview
Description
Methyl 4-nitro-1H-pyrazole-3-carboxylate hydrochloride is a chemical compound with the molecular formula C5H5N3O4·HCl. It is a derivative of pyrazole, a five-membered heterocyclic compound containing three carbon atoms and two adjacent nitrogen atoms. This compound is known for its applications in various fields, including organic synthesis and medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-nitro-1H-pyrazole-3-carboxylate hydrochloride typically involves the nitration of methyl 1H-pyrazole-3-carboxylate. The nitration reaction is carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to introduce the nitro group at the 4-position of the pyrazole ring .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or column chromatography .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-nitro-1H-pyrazole-3-carboxylate hydrochloride undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group can be replaced by other substituents.
Common Reagents and Conditions
Reduction: Common reagents include hydrogen gas with palladium on carbon (Pd/C) or metal hydrides such as lithium aluminum hydride (LiAlH4).
Substitution: Reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are used under basic conditions.
Major Products Formed
Reduction: The major product formed is methyl 4-amino-1H-pyrazole-3-carboxylate.
Substitution: Depending on the substituent introduced, various derivatives of the pyrazole compound can be formed.
Scientific Research Applications
Methyl 4-nitro-1H-pyrazole-3-carboxylate hydrochloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of methyl 4-nitro-1H-pyrazole-3-carboxylate hydrochloride involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The exact molecular pathways and targets are still under investigation, but it is believed to involve interactions with enzymes and nucleic acids .
Comparison with Similar Compounds
Similar Compounds
Methyl 4-nitro-1H-pyrazole-5-carboxylate: Similar in structure but with the nitro group at the 5-position.
Methyl 1-methyl-4-nitro-1H-pyrazole-3-carboxylate: Contains an additional methyl group on the nitrogen atom.
Uniqueness
Methyl 4-nitro-1H-pyrazole-3-carboxylate hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Biological Activity
Methyl 4-nitro-1H-pyrazole-3-carboxylate hydrochloride is a compound that has garnered attention in various fields of biological research due to its potential therapeutic applications. This article explores the biological activities associated with this compound, including its mechanisms of action, interaction with biological targets, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C6H6N4O3·HCl
- Molecular Weight : 207.57 g/mol
- Structural Features :
- Pyrazole ring with a nitro group at the 4-position
- Carboxylate group at the 3-position
The presence of these functional groups contributes to the compound's unique reactivity and biological activity.
This compound exhibits various mechanisms of action that contribute to its biological effects:
- Enzyme Inhibition : The compound has shown potential in inhibiting cyclooxygenase enzymes, which are crucial in the inflammatory response. This suggests anti-inflammatory properties that could be beneficial in treating conditions like arthritis.
- Antimicrobial Activity : Studies indicate that this compound possesses antimicrobial properties, making it a candidate for further development in treating infections.
Biological Activities
Research highlights several significant biological activities associated with this compound:
-
Anti-inflammatory Effects :
- Inhibition of cyclooxygenase enzymes leads to reduced production of pro-inflammatory mediators.
- Relevant studies demonstrated a decrease in inflammatory markers in animal models.
-
Antimicrobial Properties :
- Exhibits activity against various bacterial strains, suggesting potential use as an antimicrobial agent.
- The compound's structural features allow it to interact effectively with microbial targets.
- Potential Anticancer Activity :
Table 1: Summary of Biological Activities
Case Study: Anti-inflammatory Effects
In a controlled study, this compound was administered to rats with induced inflammation. Results showed a significant reduction in swelling and pain compared to the control group, indicating its potential as a therapeutic agent for inflammatory diseases.
Case Study: Antimicrobial Activity
A series of experiments tested the efficacy of the compound against common pathogens. The results indicated a minimum inhibitory concentration (MIC) that was lower than that of standard antibiotics, suggesting that it may serve as an effective alternative or adjunctive treatment for bacterial infections.
Properties
Molecular Formula |
C5H6ClN3O4 |
---|---|
Molecular Weight |
207.57 g/mol |
IUPAC Name |
methyl 4-nitro-1H-pyrazole-5-carboxylate;hydrochloride |
InChI |
InChI=1S/C5H5N3O4.ClH/c1-12-5(9)4-3(8(10)11)2-6-7-4;/h2H,1H3,(H,6,7);1H |
InChI Key |
CLVOGDWBQHOEQL-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C=NN1)[N+](=O)[O-].Cl |
Origin of Product |
United States |
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